4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1909319-52-3
VCID: VC6852013
InChI: InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
SMILES: C1=C(NC=C1S(=O)(=O)F)C(=O)O
Molecular Formula: C5H4FNO4S
Molecular Weight: 193.15

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1909319-52-3

Cat. No.: VC6852013

Molecular Formula: C5H4FNO4S

Molecular Weight: 193.15

* For research use only. Not for human or veterinary use.

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid - 1909319-52-3

Specification

CAS No. 1909319-52-3
Molecular Formula C5H4FNO4S
Molecular Weight 193.15
IUPAC Name 4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Standard InChI Key XGGFVGUPVFBXGH-UHFFFAOYSA-N
SMILES C1=C(NC=C1S(=O)(=O)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

The compound’s backbone consists of a five-membered pyrrole ring (C₄H₄N) with substituents at the 2- and 4-positions. The carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capacity, while the fluorosulfonyl group at position 4 contributes strong electron-withdrawing effects and potential reactivity toward nucleophilic substitution . The planar pyrrole ring enables π-orbital delocalization, though steric hindrance between the –SO₂F and –COOH groups may slightly distort the ring geometry.

Table 1: Molecular Descriptors of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC₅H₄FNO₄S
Molecular Weight (g/mol)193.16
SMILESC1=C(NC=C1S(=O)(=O)F)C(=O)O
InChIKeyXGGFVGUPVFBXGH-UHFFFAOYSA-N

Tautomerism and Protonation States

As a 1H-pyrrole derivative, the compound exists in a tautomeric equilibrium where the NH group can shift between positions, though the 1H form dominates due to stabilization by conjugation . The carboxylic acid group (pKa ≈ 2–3) deprotonates under physiological conditions, forming a carboxylate anion that enhances water solubility. The fluorosulfonyl group remains unionized across most pH ranges but may participate in hydrogen bonding via its sulfonyl oxygen atoms .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data predicts the compound’s CCS values for various adducts, which are critical for mass spectrometry-based identification. The [M+H]+ ion exhibits a CCS of 138.3 Ų, while the [M-H]- ion has a slightly lower CCS of 133.9 Ų, reflecting differences in ion packing efficiency .

Table 2: CCS Predictions for Common Adducts

Adductm/zCCS (Ų)
[M+H]+193.99179138.3
[M+Na]+215.97373145.8
[M-H]-191.97723133.9
[M+Na-2H]-213.95918139.6

Solubility and Stability

No experimental solubility data is available, but computational models suggest moderate aqueous solubility due to the carboxylic acid group. The fluorosulfonyl moiety may confer hydrolytic instability under alkaline conditions, potentially yielding sulfonic acid derivatives . Storage recommendations likely parallel those for similar sulfonyl fluorides: anhydrous environments at low temperatures to prevent decomposition.

Synthetic Routes and Modifications

Direct Synthesis Challenges

No published protocols explicitly describe the synthesis of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid. Analogous compounds, such as 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 2138238-83-0), are synthesized via halogen-exchange reactions or sulfonation of pyrrole precursors. For the 1H variant, protection of the NH group during sulfonation may be necessary to avoid side reactions, followed by deprotection to restore the tautomeric NH .

Research Applications and Future Directions

Pharmacological Screening

Though no direct bioactivity data exists, pyrrole-2-carboxamides with electron-withdrawing substituents exhibit potent anti-tubercular activity (MIC < 0.016 μg/mL) . The fluorosulfonyl group’s role as a hydrogen bond acceptor could enhance target binding, warranting evaluation against Mycobacterium tuberculosis.

Materials Science

The –SO₂F group’s reactivity toward nucleophiles positions this compound as a potential monomer for sulfonated polymers, which are used in proton-exchange membranes for fuel cells. Copolymerization with aromatic diols could yield high-thermal-stability materials.

Analytical Chemistry

As a CCS-calibrated standard, the compound could improve ion mobility spectrometry accuracy for small molecules. Its distinct fragmentation pattern in MS/MS may aid in developing spectral libraries.

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